molecular formula C16H12O B173237 8-Phenylnaphthalen-1-ol CAS No. 129957-20-6

8-Phenylnaphthalen-1-ol

Cat. No. B173237
M. Wt: 220.26 g/mol
InChI Key: LUPPOYMDNZEHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Phenylnaphthalen-1-ol, also known as 1-Phenylnaphthalene, is a chemical compound with the molecular formula C16H12 . It has a molecular weight of 220.27 . The compound is used for research purposes and is not intended for medicinal or household use .


Synthesis Analysis

The synthesis of 8-Phenylnaphthalen-1-ol analogs can be achieved via selective cyclization . The common substrates used in this process are ortho-Alkynylarylkenones, which can be prepared by Sonogashira coupling between 2-haloarylacetophenone and pent-4-yn-1-ol derivatives .


Molecular Structure Analysis

The molecular structure of 8-Phenylnaphthalen-1-ol has been theoretically assessed using various methods such as semiempirical (AM1, PM3 and PM6), ab-initio Hartree Fock (HF), and density functional theory (DFT: B-LYP, B-P86, B3-PW91, B3-LYP) methods with the 6-31G (d) and 6-31++G (d) basis sets .


Chemical Reactions Analysis

The chemical reactions involving 8-Phenylnaphthalen-1-ol include selective cyclization . When the reaction is conducted in methyl trimethylacetate solvent, it predominantly produces the 2-phenylnaphthalen-1-ol product through 6-endo-dig cyclization .

Scientific Research Applications

Anti-Inflammatory Properties

Research on derivatives of phenylnaphthalene, specifically the 2-phenylnaphthalene variants, demonstrates significant anti-inflammatory effects. These compounds, including 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene and 2-(4′-aminophenyl)-6,7-dimethoxynaphthalene, have been found to reduce the expression of inducible nitric oxide synthase and cyclooxygenase-II, as well as inhibit the production of pro-inflammatory mediators like nitric oxide, interleukin-6, and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophage cells. This indicates a potential application of phenylnaphthalene derivatives in treating inflammatory conditions (Chang, Liao, & Chen, 2017).

Molecular Synthesis and Steric Effects

8-Phenylnaphthalene derivatives, including 1-1′-naphthyl-8-phenylnaphthalene, have been synthesized for various studies. These compounds are used to explore steric effects and internal rotations within molecular structures. For instance, the internal rotation of 1-aryl-8-phenylnaphthalenes has been investigated to understand the dynamics of molecular conformations, which can be significant in the design and development of new chemical entities (Bailey & Shuttleworth, 1968; Cosmo & Sternhell, 1987).

Aromatic Interactions and Dispersion Forces

The study of 1-phenylnaphthalenes and 1,8-diphenylnaphthalenes has provided insights into the role of dispersion forces in aromatic π⋅⋅⋅π interactions. These interactions are crucial in understanding the behavior of aromatic compounds in various chemical and biological processes. The research suggests that substituent effects on the interaction enthalpy in these compounds cannot be fully explained by classical electrostatics, highlighting the significance of dispersive interactions in the study of aromatic molecules (Lima et al., 2012).

Heat Transfer Fluid Applications

Phenylnaphthalenes, including derivatives like 1-phenylnaphthalene, have been evaluated for their potential as heat transfer fluids in high-temperature energy applications. Their properties such as low melting point, low vapor pressure, high critical temperature, and resistance to thermal decomposition make them suitable candidates for use in power generation and separation processes that operate at temperatures up to 800 K (McFarlane et al., 2010).

Safety And Hazards

The safety information for 8-Phenylnaphthalen-1-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be stored in a dark place, sealed, and at room temperature .

Future Directions

The synthesis of 8-Phenylnaphthalen-1-ol and its analogs has potential applications in the creation of bioactive and natural product compounds . Moreover, the compound has been used to prepare naphthoquinone, an important core structure of bioactive and natural product compounds . This suggests potential future directions in the exploration of these compounds for various applications.

properties

IUPAC Name

8-phenylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPPOYMDNZEHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577184
Record name 8-Phenylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenylnaphthalen-1-ol

CAS RN

129957-20-6
Record name 8-Phenylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AM Spiewak, DJ Weix - The Journal of organic chemistry, 2019 - ACS Publications
While 8-aryl-1-napthols are promising dye molecules and useful intermediates in the synthesis of polycyclic aromatic hydrocarbons, they can be difficult to access. A new, ruthenium-…
Number of citations: 15 pubs.acs.org
AM Spiewak - 2020 - search.proquest.com
This dissertation covers the derivation of two new reaction methods that are suitable for use by the synthetic community. An introductory chapter funded by the Wisconsin Institute for …
Number of citations: 0 search.proquest.com
A Takagi, T Ikawa, Y Kurita, K Saito, K Azechi, M Egi… - Tetrahedron, 2013 - Elsevier
3-Borylbenzynes were generated in situ from 6-boryl-2-iodophenyl trifluoromethanesulfonates using i-PrMgCl·LiCl and applied to Diels–Alder reactions with substituted furans and …
Number of citations: 36 www.sciencedirect.com
JR Lamb - 2017 - ecommons.cornell.edu
Epoxides are versatile building blocks in organic chemistry due to their inherent reactivity and synthetic availability. One particularly interesting reaction is the carbonylation of epoxides …
Number of citations: 0 ecommons.cornell.edu
M Yamaguchi, M Higuchi, K Tazawa… - The Journal of Organic …, 2016 - ACS Publications
A three-step synthetic method for the preparation of fluoranthenes, involving Miura’s intermolecular C–H arylation, nonaflation, and intramolecular C–H arylation, has been developed. …
Number of citations: 36 pubs.acs.org

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